![molecular formula C8H9N3O B3060095 (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol CAS No. 1638771-55-7](/img/structure/B3060095.png)
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Descripción general
Descripción
“(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” is a chemical compound . It is related to the class of compounds known as pyrrolopyrimidines, which are characterized by a pyrrolo[2,3-d]pyrimidine moiety .
Molecular Structure Analysis
The molecular structure of “(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be represented by the SMILES string Cn1ccc2c(N)ncnc12 . This indicates that the compound contains a pyrrolopyrimidine core with a methyl group attached to the pyrrole ring and a methanol group attached to the pyrimidine ring .
Aplicaciones Científicas De Investigación
1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers The compound is used in the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized . These compounds showed promising cytotoxic effects against different cancer cell lines .
JAK1-Selective Inhibitor
The compound has been used in the design and synthesis of a JAK1 selective inhibitor. The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . The compound exhibited desired efficacies in CIA and AIA models .
Nitric Oxide Production Inhibitors
The compound has been used in the development of novel nitric oxide production inhibitors. A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments .
Protein Kinase R (PKR) Inhibitor
The compound has been used in the development of an effective and selective Protein Kinase R (PKR) inhibitor . This inhibitor is activated in response to various endoplasmic reticulum stresses involved in multiple disease states .
Direcciones Futuras
The future directions for research on “(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” and related compounds could involve further exploration of their potential as inhibitors of protein kinases, given their observed activity against PERK . Additionally, the development of more efficient synthesis methods and the investigation of their physical and chemical properties could also be areas of interest.
Mecanismo De Acción
Target of Action
The primary target of the compound (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is Janus kinase 1 (JAK1) . JAK1 is an intracellular tyrosine kinase that mediates the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing its activation and subsequent phosphorylation of downstream targets. This inhibits the JAK-STAT signaling pathway, which is crucial for the immune response .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell. The inhibition of JAK1, therefore, impacts the cellular response to various cytokines and growth factors .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound exhibited an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory activity . Further in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests were performed to optimize the compound as a lead .
Result of Action
The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This leads to a decrease in the cellular response to various cytokines and growth factors, which can have effects such as reducing inflammation and modulating the immune response .
Propiedades
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-6(4-12)7-2-9-5-10-8(7)11/h2-3,5,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDKTDEIDBTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233634 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
CAS RN |
1638771-55-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



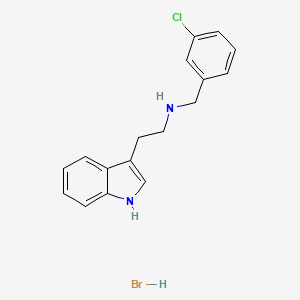
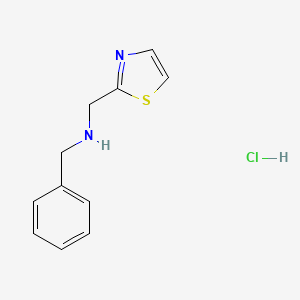
![4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060015.png)
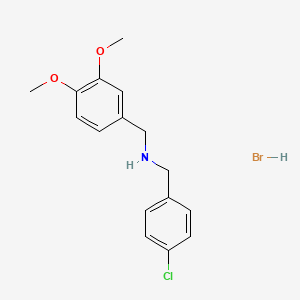

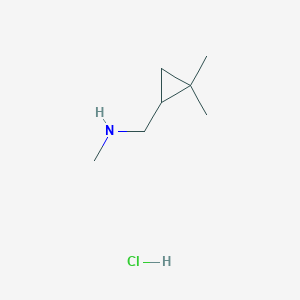
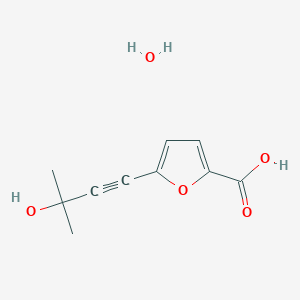
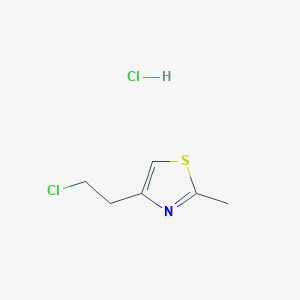
![[(3S,4S)-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride](/img/structure/B3060024.png)
![[Cyclohexyl(2-thienyl)methyl]amine hydrochloride](/img/structure/B3060027.png)
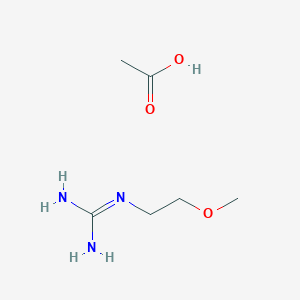
![[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B3060029.png)
![3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060030.png)
